Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate
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Overview
Description
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate is a heterocyclic compound that features a dioxazole ring, which is a five-membered ring containing two oxygen atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate typically involves the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. A common method involves the use of iodine as a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: These compounds share a similar heterocyclic structure and have comparable chemical properties.
Indoles: Indole derivatives also feature a nitrogen-containing ring and are used in similar applications.
Imidazoles: These compounds have a five-membered ring with two nitrogen atoms and are known for their biological activity
Uniqueness
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of both benzyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
64686-54-0 |
---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl 3-benzyl-5-phenyl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-20-16(19)17(12-13-8-4-2-5-9-13)18-15(21-22-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
JBYWPAJNSNZGIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(N=C(OO1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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